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Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methylquinolin-7-ol (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a detailed analysis based on

predicted values derived from structurally analogous compounds and established

spectroscopic principles. The methodologies outlined herein are standard protocols for the

characterization of organic molecules.

Chemical Structure and Properties
IUPAC Name: 2-methylquinolin-7-ol

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.19 g/mol

Structure: 
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H

and ¹³C NMR chemical shifts for 2-Methylquinolin-7-ol. These predictions are based on the

analysis of similar quinoline derivatives.

¹H NMR Data (Predicted)
Proton

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H3 ~ 7.15 d ~ 8.5

H4 ~ 7.85 d ~ 8.5

H5 ~ 7.60 d ~ 8.8

H6 ~ 7.05 dd ~ 8.8, 2.4

H8 ~ 7.20 d ~ 2.4

OH ~ 9.50 br s -

CH₃ ~ 2.60 s -

¹³C NMR Data (Predicted)
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Carbon Predicted Chemical Shift (δ, ppm)

C2 ~ 158.0

C3 ~ 121.5

C4 ~ 136.0

C4a ~ 148.5

C5 ~ 128.0

C6 ~ 116.0

C7 ~ 156.5

C8 ~ 108.0

C8a ~ 121.0

CH₃ ~ 24.5

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

table below lists the expected characteristic absorption bands for 2-Methylquinolin-7-ol.

Functional Group Vibration Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

O-H Stretching 3200 - 3500 Strong, Broad

C-H (aromatic) Stretching 3000 - 3100 Medium

C-H (methyl) Stretching 2850 - 2960 Medium

C=N (in ring) Stretching 1600 - 1620 Medium

C=C (aromatic) Stretching 1450 - 1580 Medium-Strong

C-O Stretching 1200 - 1260 Strong

C-H (aromatic) Bending (out-of-plane) 800 - 900 Strong
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Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a

molecule. For 2-Methylquinolin-7-ol, the following data is expected.

Parameter Predicted Value

Molecular Ion [M]⁺ m/z 159

Major Fragments m/z 130 (loss of CO and H)

m/z 144 (loss of CH₃)

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 2-Methylquinolin-7-ol.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinolin-7-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176218?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

